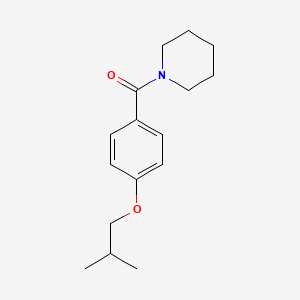
3-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide
Descripción general
Descripción
3-(allyloxy)-N-(3,4-dimethoxyphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ADB-FUBINACA and belongs to the class of synthetic cannabinoids. ADB-FUBINACA is a potent agonist of the cannabinoid receptors and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
ADB-FUBINACA has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. This compound has been shown to have potent agonist activity at the CB1 and CB2 receptors and has been used to investigate the effects of cannabinoid receptor activation on pain perception, appetite regulation, and immune function. ADB-FUBINACA has also been used as a tool compound to study the structure-activity relationship of synthetic cannabinoids and to develop new compounds with improved pharmacological properties.
Mecanismo De Acción
ADB-FUBINACA binds to the cannabinoid receptors and activates them, leading to a wide range of physiological effects. The CB1 receptor is primarily found in the brain and is involved in the regulation of pain perception, appetite, and mood. The CB2 receptor is mainly found in immune cells and is involved in the regulation of inflammation and immune function. ADB-FUBINACA has been shown to have potent agonist activity at both the CB1 and CB2 receptors, leading to a wide range of effects on the central nervous system and immune system.
Biochemical and Physiological Effects
ADB-FUBINACA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that ADB-FUBINACA can induce apoptosis in cancer cells, indicating potential anti-cancer activity. ADB-FUBINACA has also been shown to have potent analgesic effects in animal models of pain, indicating potential therapeutic applications for pain management. In addition, ADB-FUBINACA has been shown to have immunomodulatory effects, indicating potential applications in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADB-FUBINACA is a potent tool compound for studying the cannabinoid receptors and their role in various physiological processes. Its high potency and selectivity make it an ideal compound for investigating the structure-activity relationship of synthetic cannabinoids and developing new compounds with improved pharmacological properties. However, the use of ADB-FUBINACA in lab experiments is limited by its potential toxicity and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on ADB-FUBINACA. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of research is the investigation of the long-term effects of ADB-FUBINACA on the central nervous system and immune system. Finally, ADB-FUBINACA could be investigated for its potential therapeutic applications in the treatment of pain, cancer, and autoimmune disorders.
Conclusion
In conclusion, ADB-FUBINACA is a potent agonist of the cannabinoid receptors and has a wide range of biochemical and physiological effects. This compound has been extensively studied for its potential applications in scientific research and has been used to investigate the role of the cannabinoid receptors in various physiological processes. ADB-FUBINACA has several advantages and limitations for lab experiments and has several future directions for research.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-10-23-15-7-5-6-13(11-15)18(20)19-14-8-9-16(21-2)17(12-14)22-3/h4-9,11-12H,1,10H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAOAYCITAIQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4404797.png)
![5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4404801.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4404814.png)

![2-chloro-N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4404827.png)
![N-[(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4404831.png)
![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate](/img/structure/B4404834.png)
![1-[2-(3-tert-butylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404837.png)
![4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B4404844.png)
![5-{[(4-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4404854.png)
![4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4404863.png)

![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4404882.png)